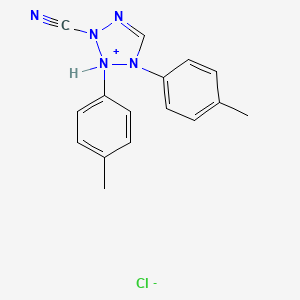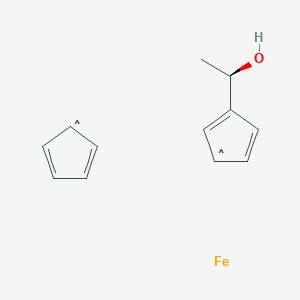
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride is a complex organic compound with a unique structure that includes a tetrazole ring, two methylphenyl groups, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride typically involves multiple steps One common method starts with the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide This intermediate is then reacted with cyanogen bromide to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The tetrazole ring and methylphenyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-bis(4-methylphenyl)ethane-1,2-dione: This compound has a similar structure but lacks the tetrazole ring.
1,2-bis(4-methylphenyl)ethane-1,2-diol: Similar structure with hydroxyl groups instead of the tetrazole ring and carbonitrile group.
Uniqueness
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride is unique due to the presence of the tetrazole ring and carbonitrile group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H16ClN5 |
|---|---|
Peso molecular |
313.78 g/mol |
Nombre IUPAC |
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride |
InChI |
InChI=1S/C16H15N5.ClH/c1-13-3-7-15(8-4-13)19-12-18-20(11-17)21(19)16-9-5-14(2)6-10-16;/h3-10,12H,1-2H3;1H |
Clave InChI |
BLCCXPMHHCWJHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[NH+]2N(C=NN2C#N)C3=CC=C(C=C3)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)




![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)



![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)




